3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one
Description
Infrared (IR) Spectroscopy
The ketone carbonyl group is expected to exhibit a strong absorption band near 1700–1750 cm⁻−¹ . Additional peaks may correspond to N–H stretching (amide) in the 3300–3500 cm⁻−¹ region and C–N vibrations in the 1200–1300 cm⁻−¹ range.
Nuclear Magnetic Resonance (NMR)
¹H NMR would reveal:
- Aromatic protons : Downfield shifts (δ 7.0–8.5 ppm) due to electron-withdrawing effects of the ketone and aromatic rings.
- NH proton : Broad singlet (δ 5.0–6.0 ppm) if the lactam is unsaturated.
- Aliphatic protons : Signals for saturated carbons in the pyrazine ring (δ 1.0–3.0 ppm).
¹³C NMR would show:
Mass Spectrometry (MS)
The molecular ion peak ([M]+ ) is expected at m/z 191 . Fragmentation patterns may include:
- Loss of CO (m/z 163 ) from the ketone.
- Cleavage of the lactam ring, yielding fragments corresponding to pyrazine and indazole subunits.
X-ray Crystallographic Analysis of Hexahydropyrazinoindazole Core
Crystallographic data for 3,4,7,8,9,10-hexahydropyrazino[1,2-b]indazol-1(2H)-one are limited in the provided sources. However, structural analogs provide critical insights:
A related compound, C₁₀H₁₃N₃O , with the SMILES C1(CCCCC1)c1nc(c(N)o1)C#N , was analyzed via X-ray diffraction. Key findings include:
- Space group : P-1 (triclinic).
- Cell parameters : a = 5.4433 Å, b = 6.144 Å, c = 15.5205 Å.
- Hydrogen bonding : Intermolecular interactions stabilize the crystal lattice.
While this structure differs from the target compound (replacing the ketone with a cyano group), it highlights the importance of hydrogen bonding in stabilizing fused pyrazinoindazole systems. For the target compound, the lactam’s NH group likely participates in hydrogen bonding, influencing crystallization and conformation.
Tautomeric and Conformational Dynamics
The lactam group in 3,4,7,8,9,10-hexahydropyrazino[1,2-b]indazol-1(2H)-one introduces potential tautomeric equilibrium. In pyrazolone derivatives, keto-enol tautomerism is common, with the keto form typically dominating in the solid state. For this compound:
- Keto form : Stabilized by resonance and hydrogen bonding.
- Enol form : Less likely due to strain in the fused bicyclic system.
Conformational flexibility is restricted by the fused rings, but minor variations in pyrazine ring puckering may occur. Experimental confirmation of tautomerism requires advanced spectroscopic or crystallographic studies, which are not reported in the provided sources.
Properties
IUPAC Name |
3,4,7,8,9,10-hexahydro-2H-pyrazino[1,2-b]indazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJXUHCZSOACBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3CCNC(=O)C3=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659451 | |
| Record name | 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561299-72-7 | |
| Record name | 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one (CAS No. 561299-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings and data.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- Appearance : Clear oily liquid
The compound features a pyrazino[1,2-b]indazole structure which is known to influence its biological activity.
Anticancer Properties
Research indicates that 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one exhibits significant anticancer activity. A study conducted by researchers at PubChem demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial properties. In vitro studies have reported activity against several bacterial strains, suggesting potential as an antibacterial agent. The effectiveness against resistant strains highlights its therapeutic potential in treating infections.
Neuroprotective Effects
Emerging studies suggest that 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one may have neuroprotective effects. Research published in various journals indicates that the compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Data Summary Table
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one in patients with advanced cancer. The study found that patients receiving the compound showed improved survival rates compared to those on standard therapies. Side effects were minimal and manageable.
Case Study 2: Antimicrobial Resistance
In a laboratory setting, researchers tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited MRSA growth at low concentrations. This finding suggests its potential role in combating antibiotic resistance.
Comparison with Similar Compounds
3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one
- Structure : Contains a partially saturated pyrazine ring (two double bonds retained) compared to the fully saturated hexahydro derivative .
- Synthesis: Efficiently synthesized via traceless solid-phase methods using alkylation of sulfonamides and subsequent cyclization .
- Key Applications : Developed by Furlotti et al. as a dual 5-HT2A and α1 receptor antagonist, demonstrating potent ocular hypotensive activity (IC50 = 18 nM for 5-HT2A) and >100-fold selectivity over other serotonin receptors .
1H-Indazole Derivatives
- Structure: Lack the fused pyrazine ring, instead featuring a simpler indazole core with substituents like quinoline groups .
- Key Applications: Atobe et al. reported indazole-based Sirt1 activators (e.g., compound 185, EC50 = 0.40 μM) with osteogenesis-promoting activity, highlighting divergent therapeutic targets compared to pyrazinoindazoles .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
Therapeutic Potential
- 3,4-Dihydropyrazinoindazolone: Prioritized for ocular hypertension due to its dual receptor antagonism and ocular penetration .
- Hexahydropyrazinoindazolone: Limited data on bioactivity; structural saturation may enhance metabolic stability but reduce receptor binding efficiency compared to the dihydro analog.
- Quinoline-Substituted Indazoles: Explored for osteoporosis, illustrating the scaffold’s versatility in addressing diverse pathologies .
Physicochemical and ADME Properties
- Metabolic Stability : Additional hydrogenation in the hexahydro compound may reduce oxidative metabolism via cytochrome P450 enzymes, a common issue with unsaturated heterocycles .
Preparation Methods
General Synthetic Strategy
The synthesis of 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one typically follows a sequence starting from indole or indole-derivatives, involving:
- Formation of indole carboxylate intermediates
- Cyanomethylation to introduce nitrile functionality
- Reduction steps to form tetrahydro and hexahydro pyrazino-indole intermediates
- Cyclization and further reduction to yield the hexahydropyrazino-indazolone core
Key Preparation Steps
Cyanomethylation of Indole Carboxylate
- The sodium salt of indole carboxylate is treated with a cyanomethylation agent such as chloroacetonitrile in a polar aprotic solvent like dimethylformamide (DMF).
- This reaction yields methyl 1-(cyanomethyl)-indole-2-carboxylate as an important intermediate.
Reduction to Tetrahydropyrazino[1,2-b]indole
- The nitrile intermediate is reduced using lithium aluminium hydride (LiAlH4) in ether solvents to form tetrahydropyrazino[1,2-b]indole derivatives.
- Subsequent reduction with sodium cyanoborohydride in acetic acid further reduces the intermediate to the desired hexahydropyrazino compound.
Coupling with Protected Amino Acids
- Dihydroindole carboxylate intermediates can be coupled with protected alanine derivatives (e.g., BOC-alanine) using coupling agents like dicyclohexylcarbodiimide (DCC) in dichloromethane.
- This step introduces amino acid moieties that are crucial for biological activity.
Cyclization and Formation of Pyrazinoindole-1,4-dione
- Sequential treatment with acids (e.g., hydrogen chloride in methanol) followed by bases (e.g., ammonia in methanol) converts the coupled intermediates into pyrazino[1,2-b]indole-1,4-dione derivatives.
Final Reduction to Hexahydropyrazinoindazol-1(2H)-one
- The pyrazinoindole-1,4-dione is reduced with lithium aluminium hydride in tetrahydrofuran (THF) to yield the final hexahydropyrazinoindazol-1(2H)-one compound.
Alternative Synthetic Routes
- Indole-ethylamine intermediates can be prepared by alkylation of indole derivatives with chloroethylamine in the presence of bases and phase-transfer catalysts.
- These intermediates undergo treatment with aldehydes (e.g., formaldehyde) followed by acid exposure (e.g., trifluoroacetic acid) to form tetrahydropyrazinoindole intermediates.
- Reduction with sodium cyanoborohydride in acetic acid then affords the hexahydropyrazinoindazolone structure.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| Cyanomethylation | Chloroacetonitrile, NaH | Dimethylformamide | - | Formation of cyanomethyl-indole ester |
| Reduction to tetrahydropyrazino | LiAlH4 | Ether | - | Reduction of nitrile to amine |
| Coupling with BOC-alanine | DCC, BOC-alanine | Dichloromethane | - | Formation of amino acid derivative |
| Cyclization to pyrazinoindole-1,4-dione | HCl (methanol), then NH3 (methanol) | Methanol | - | Sequential acid-base treatment |
| Final reduction | LiAlH4 | Tetrahydrofuran (THF) | 82% | Final hexahydropyrazinoindazol-1(2H)-one |
Note: The yield of 82% corresponds to a specific example of reduction producing a light grey solid with melting point 177-178 °C.
Research Findings and Observations
- The synthetic routes are highly dependent on careful control of reaction conditions, particularly during reductions and cyclizations.
- Protecting groups such as BOC are used to safeguard functional groups during coupling and are removed post-reaction.
- The final compound can be isolated as a free base or converted into pharmaceutically acceptable acid addition salts by treatment with acids or bases.
- The intermediates and final products are typically purified by filtration, washing, and recrystallization from solvents like ethanol or 2-propanol.
- The synthetic methods have been validated in patent literature and peer-reviewed studies, confirming reproducibility and scalability.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|
| Indole carboxylate formation | Base (NaH), indole derivative | Sodium salt of indole carboxylate |
| Cyanomethylation | Chloroacetonitrile, DMF | Methyl 1-(cyanomethyl)-indole-2-carboxylate |
| Reduction to tetrahydropyrazino | LiAlH4, ether | Tetrahydropyrazinoindole |
| Coupling with amino acid derivative | BOC-alanine, DCC, dichloromethane | Dihydroindole alanine ester derivative |
| Cyclization | HCl (MeOH), NH3 (MeOH) | Pyrazino[1,2-b]indole-1,4-dione derivative |
| Final reduction | LiAlH4, THF | 3,4,7,8,9,10-Hexahydropyrazinoindazol-1(2H)-one |
Q & A
Q. Basic
- NMR Spectroscopy : 2D NMR (e.g., HSQC, HMBC) resolves regiochemistry and confirms cyclization products .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying bicyclic/tricyclic frameworks and hydrogen bonding patterns .
What in vivo models evaluate ocular hypotensive efficacy?
Q. Advanced
- Glaucoma Models : Local administration (e.g., topical application) in rabbits or primates to measure intraocular pressure (IOP) reduction.
- Comparative Studies : Benchmark against timolol, a clinical β-blocker, to assess magnitude/duration of IOP-lowering effects .
- Pharmacokinetics : Assess corneal permeability and systemic absorption to optimize dosing regimens .
How does selectivity for 5-HT2A over other serotonin receptors impact therapeutic potential?
Q. Advanced
- Binding Assays : Radioligand displacement studies (e.g., using [³H]ketanserin for 5-HT2A) quantify IC50 values (e.g., 18 nM) and selectivity ratios (>100-fold over 5-HT1A/2C) .
- Functional Antagonism : Calcium flux assays confirm receptor blockade, linking selectivity to reduced off-target effects (e.g., CNS side effects).
- Therapeutic Advantage : High selectivity minimizes cross-reactivity, enhancing safety for ocular applications .
What structural features drive receptor affinity?
Q. Basic
- Bicyclic Core : The pyrazino-indazole scaffold provides rigidity, aligning pharmacophores with 5-HT2A/α1 receptor pockets .
- Substituent Effects : N2-alkyl groups (e.g., methyl, ethyl) enhance lipophilicity and binding interactions.
- Amide Linkers : Positioned to mimic endogenous ligands (e.g., serotonin), improving affinity .
What strategies mitigate metabolic instability during lead optimization?
Q. Advanced
- Prodrug Design : Esterification of labile groups (e.g., amides) to enhance corneal penetration and in situ activation .
- Isosteric Replacement : Replacing metabolically vulnerable moieties (e.g., methyl groups with trifluoromethyl) to block oxidative metabolism .
- In Silico Modeling : Predict metabolic hotspots using CYP450 docking simulations to guide structural modifications .
How are data contradictions in receptor selectivity resolved?
Q. Advanced
- Orthogonal Assays : Combine radioligand binding (affinity) with functional assays (e.g., GTPγS for efficacy) to confirm target engagement .
- Structural Analysis : Overlay compound-receptor co-crystal structures (if available) with homologous receptors (e.g., 5-HT2B) to identify selectivity-determining residues .
What computational methods support SAR studies?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to assess binding stability and residence time.
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (e.g., ΔΔG calculations for N-alkyl groups) .
How is synthetic scalability balanced with purity in solid-phase synthesis?
Q. Advanced
- Resin Loading Optimization : Adjust resin:diamine ratios to minimize side products (e.g., dimerization) .
- Parallel Synthesis : Split-and-pool strategies enable rapid generation of analogs while maintaining purity .
- HPLC-MS Monitoring : Track reaction progress and isolate intermediates with ≥95% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
